N,N-diphenyl-4-(1-piperidinylcarbonyl)-1-piperazinecarboxamide
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Overview
Description
N,N-diphenyl-4-(1-piperidinylcarbonyl)-1-piperazinecarboxamide, commonly known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a potent and highly specific antagonist of the adenosine A1 receptor, which plays a crucial role in various physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in various physiological and pathological processes, including regulation of blood flow, inflammation, and neuronal activity. The adenosine A1 receptor is widely distributed in the brain and plays a crucial role in the regulation of neuronal activity. By blocking the adenosine A1 receptor, DPCPX can modulate various physiological processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
DPCPX has been shown to have potent anti-tumor activity and can inhibit the growth of various cancer cells. It has also been shown to have cardioprotective effects and can reduce ischemia-reperfusion injury in the heart. In addition, DPCPX has been studied for its potential neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. DPCPX can also modulate various physiological processes, including regulation of blood flow, inflammation, and neuronal activity.
Advantages and Limitations for Lab Experiments
DPCPX is a potent and highly specific antagonist of the adenosine A1 receptor, which makes it an ideal tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes. However, DPCPX has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of DPCPX, including its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Further studies are needed to elucidate the precise mechanisms of action of DPCPX and its potential side effects. In addition, the development of new synthetic methods for DPCPX and its derivatives may lead to the discovery of new drugs with improved pharmacological properties.
Synthesis Methods
The synthesis of DPCPX involves several steps, including the reaction of piperazine with phosgene to form a chloroformate intermediate, which is then reacted with diphenylamine to form the final product. The synthesis of DPCPX is a complex process that requires expertise in synthetic chemistry and organic synthesis.
Scientific Research Applications
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to have potent anti-tumor activity and can inhibit the growth of various cancer cells. DPCPX has also been shown to have cardioprotective effects and can reduce ischemia-reperfusion injury in the heart. In addition, DPCPX has been studied for its potential neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
Molecular Formula |
C23H28N4O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N-diphenyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C23H28N4O2/c28-22(24-14-8-3-9-15-24)25-16-18-26(19-17-25)23(29)27(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13H,3,8-9,14-19H2 |
InChI Key |
KKQZYQWMBNAIEG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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